molecular formula C12H11N3O2S B12848748 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide CAS No. 885269-94-3

5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide

Cat. No.: B12848748
CAS No.: 885269-94-3
M. Wt: 261.30 g/mol
InChI Key: JFVBYMYGCLQILP-UHFFFAOYSA-N
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Description

5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide is a heterocyclic compound that contains both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the reaction of furan-2-carbaldehyde and thiophene-2-carbaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with an isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Halogens, nucleophiles; reactions are conducted under various conditions depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid and thiophene-2-carboxylic acid derivatives, while reduction may produce corresponding alcohols.

Scientific Research Applications

5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could result from disruption of bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxylate
  • 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-thiol
  • 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-sulfonamide

Uniqueness

5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide is unique due to its specific combination of furan and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

885269-94-3

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carboxamide

InChI

InChI=1S/C12H11N3O2S/c13-12(16)15-9(10-3-1-5-17-10)7-8(14-15)11-4-2-6-18-11/h1-6,9H,7H2,(H2,13,16)

InChI Key

JFVBYMYGCLQILP-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)N)C3=CC=CO3

Origin of Product

United States

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